molecular formula C9H12N2O2 B13868753 Ethyl 2-(4-methylpyrimidin-2-yl)acetate

Ethyl 2-(4-methylpyrimidin-2-yl)acetate

Cat. No.: B13868753
M. Wt: 180.20 g/mol
InChI Key: XFQQXIFZXFANGY-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methylpyrimidin-2-yl)acetate is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-methylpyrimidin-2-yl)acetate typically involves the reaction of 4-methylpyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methylpyrimidin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-(4-methylpyrimidin-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(4-methylpyrimidin-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 2-(4-methylpyrimidin-2-yl)acetate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 2-(4-methylpyrimidin-2-yl)acetate

InChI

InChI=1S/C9H12N2O2/c1-3-13-9(12)6-8-10-5-4-7(2)11-8/h4-5H,3,6H2,1-2H3

InChI Key

XFQQXIFZXFANGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC=CC(=N1)C

Origin of Product

United States

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